2-Iodo-3-(trifluoromethoxy)benzonitrile
Overview
Description
Scientific Research Applications
Selective Continuous Flow Iodination
- Application : The iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile, a compound similar to 2-Iodo-3-(trifluoromethoxy)benzonitrile, has been explored under continuous flow conditions. This method emphasizes the production of the desired 3-iodo regioisomer as the major product (Dunn et al., 2018).
Trifluoromethylation of Arenes and Heteroarenes
- Application : Research on the trifluoromethylation of aromatic compounds using hypervalent iodine reagents has implications for the modification of structures like this compound. This process can yield products in up to 77% yield, demonstrating its efficiency (Mejía & Togni, 2012).
Use in Dye Sensitized Solar Cells
- Application : Benzonitrile, a core component of this compound, has shown beneficial effects as an electrolyte solvent in Dye Sensitized Solar Cells (DSSCs), indicating potential applications in solar energy technology (Latini et al., 2014).
Uranium(III)/(IV) Nitrile Adducts
- Application : The reaction of uranium metal with benzonitrile has led to the formation of novel complexes. These findings suggest potential applications in understanding fundamental coordination chemistry of actinides (Enriquez et al., 2005).
Spectroscopic Studies of Bipolarons
- Application : Spectroscopic studies of bipolarons derived from oligomerized 3-methoxythiophene in benzonitrile solutions provide insights into the solution-phase redox processes of polythiophenes, relevant for materials science and electronics (Chang & Miller, 1987).
Palladium-catalyzed Coupling
- Application : Palladium-catalyzed coupling of aryl iodides with 2-alkynylbenzonitriles, similar in structure to this compound, suggests potential in organic synthesis, particularly in the formation of complex molecular structures (Wei, Lin, & Wu, 2000).
Safety and Hazards
The safety data sheet for a similar compound, 3-(Trifluoromethyl)benzonitrile, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Properties
IUPAC Name |
2-iodo-3-(trifluoromethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3INO/c9-8(10,11)14-6-3-1-2-5(4-13)7(6)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJLLRCAPKBBKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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